9Z,12Z-Octadecadienyl acetate

Description

Historical Context of Dienyl Acetate (B1210297) Research in Chemical Ecology

The field of chemical ecology, which examines the role of chemical interactions in the relationships between living organisms, has its roots in the late 19th century with early observations of plant-herbivore interactions. researchgate.net However, it wasn't until the mid-20th century that the discipline truly began to flourish, marked by a growing recognition of the importance of secondary metabolites in mediating these relationships. researchgate.netpugetsound.edu A pivotal moment in the history of chemical ecology was the identification of insect sex pheromones, which are often complex blends of volatile organic compounds.

Dienyl acetates, a class of compounds to which 9Z,12Z-Octadecadienyl acetate belongs, emerged as significant players in this context. Research into these compounds was driven by the need to understand and potentially manipulate insect behavior for pest management purposes. researchgate.netnih.gov The identification and synthesis of pheromones containing dienyl acetate moieties provided crucial tools for monitoring and controlling insect populations. researchgate.netnih.gov For instance, the sex pheromone of the Indian meal moth, Plodia interpunctella, was identified as cis-9, trans-12-tetradecadienyl acetate, a compound structurally related to this compound. researchgate.net This discovery, and others like it, spurred further investigation into the biosynthesis, perception, and ecological roles of dienyl acetates in a wide range of insect species.

The development of analytical techniques such as gas chromatography coupled with electroantennography (GC-EAD) and mass spectrometry (GC-MS) was instrumental in advancing this research. nih.govnih.gov These methods allowed for the detection and identification of minute quantities of dienyl acetates in insect pheromone glands, paving the way for a deeper understanding of their chemical ecology. The founding of the Journal of Chemical Ecology in 1976 provided a dedicated platform for the dissemination of this growing body of research. pugetsound.edu

Significance of Fatty Acid Acetates in Natural Product Chemistry

Fatty acid acetates are a class of natural products that play crucial roles in a variety of biological processes. numberanalytics.com They are esters formed from a fatty acid and acetic acid. In the broader context of natural product chemistry, these compounds are significant for several reasons.

Firstly, they are integral components of biological signaling. Many insect pheromones, as mentioned previously, are fatty acid acetates. researchgate.netnih.gov These chemical signals are highly specific and are essential for behaviors such as mating and aggregation. The structural diversity of fatty acid acetates, arising from variations in chain length, degree of unsaturation, and the position and stereochemistry of double bonds, allows for the evolution of a vast array of species-specific chemical languages.

Secondly, fatty acid acetates are derived from primary metabolites through well-defined biosynthetic pathways. The acetate pathway is fundamental to the synthesis of fatty acids, which are then modified to produce a wide range of natural products. youtube.comvaia.com This connection between primary and secondary metabolism makes fatty acid acetates a valuable subject for studying the evolution and regulation of biosynthetic pathways. Isotope labeling experiments, for instance, have been used to trace the incorporation of acetate units into fatty acid chains, providing insights into the mechanisms of biosynthesis. vaia.com

Finally, the synthesis of fatty acid acetates in the laboratory is an active area of research in organic chemistry. The development of stereoselective methods for the synthesis of these compounds is crucial for confirming their structures and for providing sufficient quantities for biological testing. researchgate.net The chemical synthesis of these molecules often presents challenges due to the need to control the geometry of the double bonds.

Classification and Structural Features within Organic Chemistry

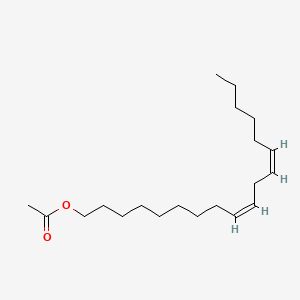

From an organic chemistry perspective, this compound is classified as a fatty ester. lipidmaps.org More specifically, it is an acetate ester of a C18 unsaturated fatty alcohol. Its systematic name is (9Z,12Z)-octadeca-9,12-dien-1-yl acetate. The structure of this molecule is characterized by several key features:

An 18-carbon chain: This long, nonpolar hydrocarbon chain imparts lipophilic properties to the molecule.

Two double bonds: The presence of two double bonds at positions 9 and 12 makes it a diene.

Z (cis) configuration: Both double bonds have a Z or cis configuration, where the substituents on either side of the double bond are on the same side. This specific stereochemistry is crucial for its biological activity.

An acetate group: The ester functional group at one end of the molecule consists of an acetyl group (CH₃CO) attached to the oxygen atom of the octadecadienol.

The molecular formula of this compound is C₂₀H₃₆O₂ and it has a molecular weight of 308.5 g/mol . lipidmaps.org

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dien-1-yl acetate |

| Molecular Formula | C₂₀H₃₆O₂ |

| Molecular Weight | 308.5 g/mol |

| CAS Number | 5999-95-1 |

| InChI Key | KFXARGMQYWECBV-UHFFFAOYSA-N |

Properties

IUPAC Name |

octadeca-9,12-dienyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXARGMQYWECBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975410 | |

| Record name | Octadeca-9,12-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5999-95-1 | |

| Record name | Octadeca-9,12-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Laboratory Synthesis Routes for 9Z,12Z-Octadecadienyl Acetate (B1210297) and its Isomers

The synthesis of 9Z,12Z-Octadecadienyl acetate, also known as linoleyl acetate, begins with its corresponding alcohol, linoleyl alcohol. The final step is typically an esterification reaction. However, the primary challenge lies in the stereoselective construction of the diene backbone.

Carbodiimide-mediated esterification is a common and effective method for forming ester bonds under mild conditions. nih.govorganic-chemistry.org This approach is particularly useful for substrates that are sensitive to more harsh reaction conditions. The Steglich esterification, a well-known example, utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govrug.nl

Table 1: Key Reagents in Carbodiimide-Mediated Esterification

| Reagent | Full Name | Role |

|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Coupling agent, activates carboxylic acid |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble coupling agent |

| DMAP | 4-dimethylaminopyridine | Acyl-transfer catalyst, accelerates reaction |

| Linoleyl Alcohol | (9Z,12Z)-Octadeca-9,12-dien-1-ol | Alcohol substrate |

| Acetic Acid | Ethanoic acid | Carboxylic acid substrate |

Another prevalent strategy involves the activation of the carboxylic acid group using coupling agents to form an active ester, which then reacts with the alcohol. A common combination is the use of EDC with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. creative-proteomics.comthermofisher.com

Acetylene (B1199291) coupling reactions provide a powerful method for constructing the carbon skeleton of dienyl acetates from smaller fragments. These reactions often utilize transition metal catalysts to form new carbon-carbon bonds with high degrees of control over geometry.

One such approach is the Sonogashira-Hagihara coupling, which involves the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and copper complexes. beilstein-journals.org This can be used to build up the unsaturated carbon chain.

Another key strategy involves the carbocupration of acetylene. This method, followed by alkylation of the resulting (Z)-alkenyl cuprate, has been successfully used in the synthesis of (Z,Z)-3,13-octadecadien-1-yl acetate with very high stereoisomeric purity (99.8%). researchgate.net Similarly, rhodium-catalyzed reactions using acetylene as a C2 synthon have been developed for the stereoselective synthesis of E-dienyl esters. nih.gov These methods highlight the versatility of acetylene as a building block in the synthesis of complex unsaturated molecules. researchgate.net

The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability and the high degree of stereochemical control it offers. The reaction involves an aldehyde or ketone reacting with a phosphorus ylide (a Wittig reagent) to create a carbon-carbon double bond. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, reliably lead to the formation of (Z)-alkenes, which is crucial for synthesizing the (9Z,12Z) isomer of octadecadienyl acetate. organic-chemistry.org The synthesis often involves a sequence where the C18 chain is constructed by coupling two smaller fragments via the Wittig reaction to establish one of the Z-configured double bonds. For example, a C10 aldehyde could react with a C8 phosphorus ylide. This strategy has been employed in the synthesis of various insect pheromones, including isomers of octadecadienyl acetate like (Z,Z)-3,13-octadecadienyl acetate. researchgate.nettandfonline.comoup.com The resulting alcohol is then acetylated to yield the final product.

Table 2: Wittig Reaction Stereoselectivity

| Ylide Type | Substituents on Ylide | Predominant Alkene Isomer | Relevance to this compound |

|---|---|---|---|

| Non-stabilized | Alkyl, H | (Z)-alkene | Essential for forming the cis double bonds at C9 and C12. |

| Stabilized | Electron-withdrawing (e.g., -COOR, -CN) | (E)-alkene | Useful for synthesizing (E,Z) or (E,E) isomers, but not the target (Z,Z) isomer. organic-chemistry.org |

The synthesis of specific isomers of octadecadienyl acetate is critical, as biological activity, particularly for insect pheromones, is often highly dependent on the precise geometry and position of the double bonds. For example, mixtures of (Z,Z)- and (E,Z)-3,13-octadecadienyl acetate are used as attractants for certain clearwing moths. tandfonline.comoup.com

Synthetic chemists have developed numerous routes to access these diverse isomers.

(E,Z)-2,13-Octadecadienyl acetate: Convergent and highly efficient syntheses have been developed for this component of the leopard moth pheromone. pherobase.com

(Z,Z)-3,13-Octadecadienyl acetate: This isomer, an attractant for the smaller clear wing moth, has been synthesized stereoselectively. researchgate.netdntb.gov.ua

Conjugated Linoleic Acid (CLA) Isomers: While not acetates, the synthesis of CLA isomers from linoleic acid via alkali isomerization demonstrates a method for altering double bond positions to create conjugated systems, such as 9Z,11E and 10E,12Z isomers. researchgate.net

These syntheses often rely on the methods described previously, such as Wittig reactions with controlled stereoselectivity or acetylene coupling reactions, to install the double bonds in the desired locations and configurations. pherobase.com

Stereoselective Synthesis Strategies for Precise Isomer Control

Achieving precise control over the stereochemistry of the double bonds is the most critical challenge in synthesizing this compound and its isomers. Stereoselective strategies are therefore paramount.

The Wittig reaction , as mentioned, is a primary tool for this purpose. The choice between a stabilized or non-stabilized ylide allows for the selective formation of (E) or (Z) double bonds, respectively. organic-chemistry.orgmdpi.com For the synthesis of (Z,Z) dienes, routes involving two successive Wittig reactions with non-stabilized ylides can be employed.

Acetylene chemistry also offers excellent stereocontrol. The reduction of an internal alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic method for producing a (Z)-alkene. Therefore, a synthetic route could involve the creation of a C18 carbon chain with triple bonds at the 9 and 12 positions, followed by a double stereoselective hydrogenation to yield the (9Z,12Z) configuration. Another powerful technique is the carbocupration of acetylene, which generates (Z)-alkenyl cuprates that can be further functionalized while retaining their stereochemistry. researchgate.net

Furthermore, metal-catalyzed cross-coupling reactions provide a modular approach. For example, a Suzuki cross-coupling reaction can join a (Z)-vinylborane with a (Z)-vinyl halide, preserving the stereochemistry of both partners to form a (Z,Z)-diene. mdpi.com Such methods allow for the convergent and highly controlled assembly of complex pheromone structures. researchgate.net

Scale-Up Considerations and Industrial Synthesis Adaptations

The industrial production of this compound requires careful consideration of economic viability, safety, and process efficiency. While detailed industrial-scale protocols for this specific compound are not extensively published, adaptations from laboratory methods and analogous processes for similar esters provide a framework for large-scale synthesis. Key considerations involve optimizing reaction conditions, selecting appropriate catalysts, and implementing efficient process technologies.

A primary route to this compound is the esterification of (9Z,12Z)-octadeca-9,12-dien-1-ol (linoleyl alcohol) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. For industrial applications, achieving high conversion rates and yields while minimizing costs is paramount. The choice of catalyst is crucial. While strong mineral acids can be used, they often lead to side reactions and purification challenges. Milder catalysts are preferred for their selectivity and ease of handling on a large scale. For instance, processes for similar esters like linalyl acetate have successfully employed catalysts such as 4-dimethylaminopyridine (DMAP) or p-toluenesulfonic acid. google.comgoogle.com These catalysts demonstrate high activity at lower temperatures, reducing energy consumption and the formation of undesirable byproducts. google.comgoogle.com Optimizing the molar ratio of reactants and catalyst concentration is essential to maximize throughput; for example, industrial methods for linalyl acetate have achieved raw material transformation rates exceeding 97% and yields over 80%. google.com

Another critical aspect is the synthesis of the linoleyl alcohol precursor itself, which is typically derived from linoleic acid. The large-scale production of high-purity linoleic acid often involves the alkali isomerization of natural oils, a process that has been optimized using response surface methodology to achieve purities of nearly 90%. researchgate.net

To enhance efficiency and sustainability, modern industrial adaptations may include the use of continuous flow reactors instead of batch processing. This approach offers better control over reaction parameters, improved heat transfer, and increased safety. Furthermore, implementing solvent recovery and recycling systems is critical for reducing both environmental impact and operational costs. The main challenges in scaling up the synthesis lie in maintaining strict control over reaction selectivity to prevent isomerization of the double bonds and minimizing the formation of byproducts, which simplifies the final purification steps.

| Parameter | Industrial Consideration | Example/Rationale | Reference |

|---|---|---|---|

| Catalyst | High activity, selectivity, low cost, ease of removal. | 4-dimethylaminopyridine (DMAP) or p-toluenesulfonic acid offer high yields at low temperatures and can be easily neutralized/removed. | google.comgoogle.com |

| Reaction Temperature | Lowest possible temperature to ensure high reaction rate while minimizing side reactions and energy consumption. | Reactions using DMAP or p-toluenesulfonic acid can be run at temperatures between 5-120°C, significantly lower than uncatalyzed methods. | google.comgoogle.com |

| Reactant Ratio | Optimized molar ratio of alcohol to acetylating agent to drive the reaction to completion and maximize yield. | A molar ratio of acetic anhydride to alcohol between 1:1 and 3:1 is often used. | google.com |

| Process Technology | Shift from batch to continuous flow processing. | Continuous flow reactors provide superior control, safety, and consistency for large-scale production. | |

| Purification | Efficient removal of catalyst and byproducts. | Washing and fractional distillation are common methods. Minimizing byproducts during the reaction simplifies this stage. | google.com |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dictated by its two primary functional features: the ester group and the non-conjugated 1,4-diene system within the C18 alkyl chain. These sites allow for a variety of chemical transformations.

The acetate group is susceptible to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid esters. ebi.ac.uk In this process, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety (in this case, linoleyl alcohol).

A common example of this reactivity is hydrolysis, where water acts as the nucleophile, typically under acidic or basic catalysis, to yield linoleyl alcohol and acetic acid. The hydrolysis of esters is a well-documented process; for instance, linalyl acetate readily hydrolyzes to linalool (B1675412) and acetic acid, particularly at low pH. oecd.org Similarly, this compound can be converted back to its parent alcohol.

Another significant substitution reaction is transesterification. Here, reaction with a different alcohol in the presence of an acid or base catalyst results in the formation of a new ester. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the displaced alcohol.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings, but it requires a conjugated diene. wikipedia.orglibretexts.org The native structure of this compound is a non-conjugated 1,4-diene, and therefore it cannot directly participate in this reaction. However, it can be readily isomerized into a conjugated diene system, such as a 9,11- or 10,12-diene, making it a suitable precursor for Diels-Alder cycloadditions. jst.go.jpjst.go.jp

This necessary conjugation can be achieved through methods like photoisomerization in the presence of iodine or alkali-catalyzed isomerization at elevated temperatures. researchgate.netjst.go.jp The iodine-sensitized reaction, for example, proceeds via a radical mechanism to produce a mixture of cis,trans- and trans,trans-conjugated dienes. jst.go.jpjst.go.jp

Once conjugated, the resulting linoleyl acetate isomer can react with a dienophile (an alkene or alkyne, often activated by an electron-withdrawing group) to form a cyclohexene (B86901) derivative. researchgate.net A well-studied example is the reaction of conjugated linoleic acid (the parent acid) with maleic anhydride, which readily forms a Diels-Alder adduct. researchgate.net A similar reaction would occur with the conjugated acetate ester.

The 1,4-diene system in this compound contains a bis-allylic methylene (B1212753) group at the C-11 position. The C-H bonds at this position are particularly weak and susceptible to hydrogen atom abstraction, making the compound prone to autoxidation and photooxidation. This process is initiated by the formation of an allylic radical, which then reacts with molecular oxygen to form a peroxyl radical. Subsequent hydrogen abstraction yields a lipid hydroperoxide. These hydroperoxides are often the primary products of the oxidation of polyunsaturated fatty acid derivatives. nih.gov

In addition to hydroperoxide formation, the double bonds can be targeted to form other oxygenated derivatives. Epoxides can be synthesized through the reaction of the double bonds with peroxy acids (e.g., m-CPBA) via electrophilic addition. Further reaction of epoxides, such as hydrolysis, can lead to the formation of diols.

Photoisomerization is a key transformation for this compound, primarily used to convert its non-conjugated diene system into a conjugated one, which alters its chemical reactivity and physical properties. jst.go.jp A well-documented method is iodine-sensitized photoconjugation. jst.go.jpjst.go.jp

The mechanism for this reaction is understood to proceed through a radical pathway:

Initiation : Under UV irradiation, iodine (I₂) can homolytically cleave to form iodine radicals (I•).

Propagation : An iodine radical adds to one of the double bonds of the 1,4-diene, forming a bridged iodoalkyl radical intermediate.

Isomerization : This intermediate is unstable and eliminates a hydrogen atom from an adjacent carbon, while the radical rearranges, leading to the formation of a conjugated diene and hydrogen iodide (HI).

Regeneration : The HI can react with other radical species or participate in further reactions, regenerating the iodine catalyst.

This process is generally not stereospecific and results in a thermodynamic equilibrium mixture of conjugated diene isomers, predominantly cis,trans- and trans,trans- isomers in a ratio of approximately 3:7. jst.go.jpjst.go.jp Studies have shown that the photo-conjugation of linoleyl acetate yields about 80% conjugated compounds. jst.go.jp

While the C-C double bonds and the ester group in this compound are not typical substrates for direct cross-coupling, the molecule's carbon skeleton is often assembled using such reactions, and its derivatives can be made to participate in them. sigmaaldrich.com Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Kumada, and Heck reactions, are fundamental tools for constructing complex organic molecules from simpler precursors. sigmaaldrich.com

For instance, a synthetic strategy for a related pheromone, (Z,Z)-3,13-octadecadienyl acetate, utilized a Kumada coupling reaction. This involved coupling an organomagnesium reagent (Grignard reagent) with an alkyl halide in the presence of a palladium or nickel catalyst. A similar retrosynthetic analysis of this compound would involve disconnecting the molecule into smaller fragments that could be joined via a cross-coupling reaction. This often requires one fragment to be an organometallic species (e.g., organoboron, organozinc) and the other to be an organic halide or triflate. mdpi.com

To make the intact this compound molecule reactive in a cross-coupling reaction, one of the double bonds would first need to be functionalized, for example, through hydroboration followed by conversion to a boronic ester (for Suzuki coupling) or through hydrohalogenation. mdpi.com These derivatization steps transform the unreactive alkene into a suitable coupling partner.

| Reaction Type | Reactive Site | Description | Key Products | Reference |

|---|---|---|---|---|

| Substitution | Ester carbonyl | Nucleophilic acyl substitution, e.g., hydrolysis or transesterification. | Linoleyl alcohol, other esters | ebi.ac.ukoecd.org |

| Diels-Alder | Conjugated diene (after isomerization) | [4+2] cycloaddition with a dienophile following isomerization of the 1,4-diene to a 1,3-diene. | Cyclohexene derivatives | jst.go.jpresearchgate.net |

| Photooxidation | Bis-allylic C-H and double bonds | Radical-mediated reaction with oxygen. | Hydroperoxides, epoxides, diols | nih.gov |

| Photoisomerization | 1,4-diene system | Iodine-sensitized conversion of the non-conjugated diene to a conjugated system. | Conjugated (9,11- and 10,12-) diene isomers | jst.go.jpjst.go.jp |

| Cross-Coupling | Precursors or derivatives | Used in the synthesis of the carbon backbone or requires prior functionalization of the alkene. | (Used in synthesis) | sigmaaldrich.commdpi.com |

Biosynthetic Pathways and Natural Occurrence

Natural Sources and Organisms Producing 9Z,12Z-Octadecadienyl Acetate (B1210297)

9Z,12Z-Octadecadienyl acetate is a key component of the female-produced sex pheromone in a variety of moth species. Research has identified this compound in several families, highlighting its evolutionary significance in chemical communication. For instance, it is a known sex pheromone component for the almond moth (Cadra cautella) and the Indian meal moth (Plodia interpunctella), both significant pests of stored products. scilifelab.sescience.gov The presence of this compound is not limited to these species; it has also been identified in other moths, including certain species of Spodoptera. scilifelab.segoogle.com The compound often acts in concert with other related molecules to create a species-specific blend that attracts conspecific males. researchgate.netscience.gov

Beyond the realm of insects, derivatives of (9Z,12Z)-octadecadienoic acid, the precursor to the acetate, are found in various natural sources. For example, a novel compound, 2-O-(9z,12z-octadecadienoyl)-3-O-[α-D-galactopyranosyl-(1″-6′)-O-α-D-galactopyranosyl]glycerol, was isolated from Cibotii rhizoma. google.com Additionally, 2-linoleoylglycerol, a fatty acyl compound, has been identified in avocado (Persea americana) seed extracts. mdpi.commdpi.com

Table 1: Natural Occurrence of this compound and Related Compounds

| Organism/Source | Compound | Role/Context |

|---|---|---|

| Cadra cautella (Almond Moth) | This compound | Sex Pheromone. scilifelab.sescience.gov |

| Plodia interpunctella (Indian Meal Moth) | This compound | Sex Pheromone. science.gov |

| Spodoptera species | This compound | Sex Pheromone Component. scilifelab.segoogle.com |

| Cibotii rhizoma | 2-O-(9z,12z-octadecadienoyl)-3-O-[α-D-galactopyranosyl-(1″-6′)-O-α-D-galactopyranosyl]glycerol | Natural Product. google.com |

| Persea americana (Avocado) | 2-linoleoylglycerol | Fatty Acyl Compound. mdpi.commdpi.com |

Enzymatic Mechanisms in De Novo Biosynthesis

The biosynthesis of this compound within the pheromone glands of moths is a multi-step process orchestrated by a suite of specialized enzymes. This pathway typically begins with standard fatty acid metabolism and is diverted towards pheromone production through the action of specific desaturases, reductases, and an acetyltransferase.

A critical step in the formation of the diene structure of this compound is the introduction of double bonds into a saturated fatty acid precursor. This is accomplished by fatty acyl desaturases (FADs). researchgate.net In many moth species, the biosynthesis of pheromones involves a Δ11-desaturase. researchgate.net For some diene pheromones, a unique Δ12 desaturase is also involved. iastate.eduresearchgate.net The process often starts with palmitic acid (16:acid) or stearic acid (18:acid). iastate.edu For instance, in the biosynthesis of some moth pheromones, a Δ11 desaturation of hexadecanoic acid (palmitate) occurs to produce (Z)-11-hexadecenoic acid, which is then chain-shortened. iastate.edu The resulting monounsaturated fatty acid can then be acted upon by another desaturase to create the second double bond.

Once the correct di-unsaturated fatty acyl precursor is formed, its carboxylic acid group must be modified to produce the final acetate ester. This involves a two-step enzymatic conversion. First, a fatty acyl reductase (FAR) reduces the fatty acyl-CoA to the corresponding fatty alcohol. researchgate.netscribd.com Subsequently, an acetyl-CoA:fatty alcohol acetyltransferase (ATF) catalyzes the esterification of the alcohol with an acetyl group from acetyl-CoA, yielding the final pheromone component, this compound. iastate.eduscribd.com The concerted action of these enzymes ensures the efficient and specific production of the pheromone. scribd.com

Metabolic Precursors and Related Polyunsaturated Fatty Acid Derivatives

The biosynthesis of this compound is intrinsically linked to the broader metabolism of polyunsaturated fatty acids (PUFAs). The primary precursor for this compound is linoleic acid, which has the same (9Z,12Z)-octadeca-9,12-dienoic acid structure.

Linoleic acid itself is a common dietary fatty acid for many organisms and serves as a precursor for a wide range of biologically active molecules. nih.gov In the context of pheromone biosynthesis, linoleic acid or its activated form, linoleoyl-CoA, enters the specific enzymatic pathway within the pheromone gland. medchemexpress.com

Other related polyunsaturated fatty acid derivatives found in nature include various octadecadienols and their acetates, which can also function as insect sex pheromones. medchemexpress.com The diversity of these compounds arises from variations in the position and configuration (Z or E) of the double bonds, as well as the chain length of the fatty acid precursor. nih.gov For example, (3E,13Z)-Octadecadien-1-ol is a female sex pheromone in the sequoia resin moth. medchemexpress.com The metabolic pathways producing these varied structures often share common enzymatic machinery, with the specificity of the desaturases and other enzymes dictating the final product.

Ecological and Biological Roles Focus on Pheromones

Role as an Insect Sex Pheromone Component

(9Z,12Z)-Octadecadienyl acetate (B1210297) is a recognized sex pheromone component for a number of moth species. It is produced by females to attract conspecific males for mating. This compound is a key attractant for species within the family Sesiidae, commonly known as clearwing moths. For instance, it is a component of the sex pheromone for the lesser peachtree borer (Synanthedon pictipes) and the apple clearwing moth (Synanthedon myopaeformis). The presence of this acetate in the pheromone blend is critical for initiating the mating sequence in these species.

Furthermore, research has identified this compound in the pheromone glands of other lepidopteran insects. For example, it has been detected as a minor component in the pheromone gland extracts of the leopard moth (Zeuzera pyrina). researchgate.net Its presence, even in small quantities, suggests a potential role in the complex chemical communication system of this species. The widespread occurrence of (9Z,12Z)-octadecadienyl acetate and its structural analogs across different moth families highlights its evolutionary significance in insect chemical ecology. sakura.ne.jp

Species-Specific Pheromone Blends and Optimal Ratios for Attractancy

The effectiveness of (9Z,12Z)-Octadecadienyl acetate as a sex attractant is highly dependent on its presence within a specific blend of other compounds, with the ratio of these components being critical for species recognition and maximal attraction.

For the leopard moth, Zeuzera pyrina, the female-produced sex pheromone is a mixture where (E,Z)-2,13-octadecadienyl acetate is the major component, but it is accompanied by (E,Z)-3,13-octadecadienyl acetate and (Z)-13-octadecenyl acetate. researchgate.net The specific ratio of these compounds is crucial for ensuring that only males of the same species are attracted, thus maintaining reproductive isolation.

In the case of the Japanese cherry treeborer, Synanthedon hector, the pheromone is a blend of (3Z,13Z)- and (3E,13Z)-3,13-octadecadienyl acetates. Field experiments have shown that male moths are most effectively attracted to lures containing a mixture of these two isomers in ratios ranging from 70:30 to 30:70. sakura.ne.jp This demonstrates that a precise balance of isomers is necessary for optimal attractancy.

The navel orangeworm, Amyelois transitella, utilizes a complex four-component blend that includes (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and a hydrocarbon, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, in a specific ratio. nih.gov The inclusion of minor components, such as (11Z,13Z)-hexadecadien-1-yl acetate, did not enhance the attraction of males to this primary blend. nih.gov This highlights the specificity of the required pheromone blend for this species.

The following table summarizes the pheromone blend composition for several insect species where the ratio of components is critical for attraction.

| Species | Major Pheromone Components | Optimal Ratio for Attractancy |

| Zeuzera pyrina (Leopard Moth) | (E,Z)-2,13-octadecadienyl acetate, (E,Z)-3,13-octadecadienyl acetate, (Z)-13-octadecenyl acetate | 78-86 : 4 : 18-10 researchgate.net |

| Synanthedon hector (Japanese Cherry Treeborer) | (3Z,13Z)-3,13-octadecadienyl acetate, (3E,13Z)-3,13-octadecadienyl acetate | 70:30 to 30:70 sakura.ne.jp |

| Amyelois transitella (Navel Orangeworm) | (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | ~100 : 100 : 5 : 5 nih.gov |

| Dioryctria abietella (Korean population) | (9Z,11E)-tetradecadienyl acetate, (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene | 1:23 (in female gland) researchgate.net |

In many insect species, the behavioral response to a major pheromone component is significantly enhanced by the presence of one or more minor components. This synergistic effect is crucial for achieving the full attractive potential of the pheromone blend.

For the spruce coneworm, Dioryctria abietella, (9Z,11E)-tetradecadienyl acetate was initially identified as a male attractant. However, field trials revealed it to be a weak attractant on its own. researchgate.net Subsequent research demonstrated that the addition of a long-chain polyunsaturated hydrocarbon, (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene, acts as a strong synergist, and both compounds are necessary for significant male attraction. researchgate.net In the Korean population of D. abietella, limonene, a pine cone volatile, was found to act as a synergist to the sex pheromone blend of (9Z,11E)-tetradecadienyl acetate and (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene, attracting more males than the pheromone blend alone. researchgate.net

In the case of the Japanese pine moth, Macrauzata japona, males were attracted to lures baited with the single component (2E,13Z)-2,13-octadecadienal. However, the strongest attraction was observed with a 1:100 mixture of (2E,13Z)-2,13-octadecadien-1-ol and (2E,13Z)-2,13-octadecadienal. sakura.ne.jp Interestingly, the corresponding acetate, which was not detected in the female gland extract, further boosted the attractant's strength, indicating a potential synergistic or modulatory role. sakura.ne.jp

These examples underscore the importance of identifying and including minor components in synthetic pheromone lures to maximize their efficacy in pest management applications.

Chemoecological Interactions and Interspecific Communication

(9Z,12Z)-Octadecadienyl acetate and its isomers are involved in complex chemoecological interactions, including interspecific communication between different species. The presence of this compound in the pheromone blends of multiple, often related, species can lead to cross-attraction. For instance, various isomers of octadecadienyl acetates are used as sex pheromones by different species of clearwing moths (Sesiidae), which can result in males of one species being attracted to the pheromone plumes of another. researchgate.net

This overlap in pheromone components can serve as a mechanism for reproductive isolation. For example, while the primary pheromone components might be shared, the presence of species-specific minor components or differences in the isomeric ratio of the blend can prevent interbreeding. In some cases, certain compounds can act as behavioral antagonists. For the citrus leafminer, Phyllocnistis citrella, while (7Z,11Z)-7,11-hexadecadienal is the primary pheromone component, some structurally related monoenyl derivatives strongly inhibit the activity of the dienyl pheromone, preventing attraction. sakura.ne.jp

The chemical communication landscape is further complicated by the influence of host plant volatiles. In the noctuid moth Spodoptera littoralis, the host plant volatile (Z)-3-hexenyl acetate can suppress the response to the main pheromone component, (Z,E)-9,11-tetradecadienyl acetate, interfering with mate location. nih.gov This demonstrates that the ecological context, including the surrounding plant community, can significantly modulate pheromone communication.

Electroantennographic (EAG) Responses and Olfactory Receptor Binding Studies

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. Studies using EAG have been instrumental in identifying the biologically active components of pheromone blends, including (9Z,12Z)-Octadecadienyl acetate and its isomers.

In the jute semilooper, Anomis sabulifera, EAG assays showed that male antennae exhibited a significant response to (9Z,12Z)-octadecadienal, a structurally related compound, indicating the sensitivity of their olfactory receptors to this type of molecule. jeb.co.in For the leopard moth, Zeuzera pyrina, EAG responses of male antennae to nanogram amounts of the four isomers of 2,13-octadecadien-1-ol (B14787573) acetate showed that the (E,Z)-isomer elicited the maximum activity. researchgate.net This corresponds with it being the major component of the natural pheromone.

In the Korean population of Dioryctria abietella, male antennae showed a stronger EAG response to (9Z,11E)-tetradecadienyl acetate than to the synergistic hydrocarbon component, (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene. researchgate.net This suggests that while both components are necessary for behavioral attraction, the acetate may be the primary ligand for the most abundant or sensitive olfactory receptors.

The following table provides a summary of EAG responses of male antennae of Anomis sabulifera to various compounds, illustrating the differential sensitivity of the olfactory system.

| Compound | EAG Response (mV, mean ± SE) |

| (6Z,9Z)-heneicosadiene | 3.70 ± 0.24 |

| (3Z,6Z,9Z)-heneicosatriene | 2.20 ± 0.15 |

| (9Z,12Z)-octadecadienal | Not specified, but showed significant response |

| Female pheromone gland extract | Significant response |

| n-hexane (control) | Baseline response |

| Data adapted from a study on Anomis sabulifera. jeb.co.in |

These electrophysiological studies provide crucial insights into the initial stages of pheromone perception at the receptor level, which ultimately leads to a behavioral response.

Behavioral Assays and Field Efficacy of Synthetic Pheromone Analogs

The ultimate test of a synthetic pheromone's effectiveness is its ability to elicit a behavioral response in the target insect, both in controlled laboratory settings and in the field. Wind tunnel assays and field trapping experiments are standard methods for evaluating the efficacy of synthetic pheromone analogs.

In wind tunnel experiments with the jute semilooper, Anomis sabulifera, male moths displayed a characteristic zig-zag upwind flight pattern when exposed to a blend of (6Z,9Z)-heneicosadiene and (3Z,6Z,9Z)-heneicosatriene, mimicking their natural response to a calling female. jeb.co.in However, (9Z,12Z)-octadecadienal alone did not entice the male moths in these assays. jeb.co.in

Field trials are essential for confirming the attractiveness of synthetic pheromones under natural conditions. For the apple clearwing moth, Synanthedon myopaeformis, traps baited with (Z,Z)-3,13-octadecadienyl acetate effectively captured male moths, confirming its role as a potent sex attractant for this species. Similarly, field tests for the Japanese cherry treeborer, Synanthedon hector, demonstrated that lures baited with a specific blend of (3Z,13Z)- and (3E,13Z)-3,13-octadecadienyl acetates were highly effective at capturing males. sakura.ne.jp

The efficacy of synthetic lures can be influenced by factors such as the release rate and the stability of the compounds. For the navel orangeworm, the attractiveness of synthetic pheromone lures was found to decrease rapidly in the field, suggesting that degradation of the pheromone components may produce antagonistic compounds that inhibit male response. nih.gov

Research on Pheromone-Based Pest Management Strategies

The identification and synthesis of (9Z,12Z)-Octadecadienyl acetate and related pheromone components have paved the way for the development of environmentally friendly pest management strategies. These strategies primarily include monitoring, mass trapping, and mating disruption.

Monitoring: Pheromone-baited traps are widely used to monitor the population dynamics of pest insects. This allows for the timely application of control measures when pest populations reach a critical threshold. For example, traps baited with the appropriate pheromone blend can be used to monitor the flight phenology of Dioryctria abietella. researchgate.netentomology2.or.kr

Mass Trapping: This strategy involves deploying a large number of pheromone traps in a given area to capture a significant portion of the male population, thereby reducing the number of successful matings. A 96:4 mixture of (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate is used for mass trapping of the leopard moth, Zeuzera pyrina. researchgate.net

Mating Disruption: This technique involves permeating the atmosphere of a crop with a high concentration of synthetic pheromone. This confuses the male insects and makes it difficult for them to locate calling females, thus disrupting mating. Mating disruption has been successfully applied for the control of the leopard moth. researchgate.net A commercial mating disruptant, formulated with a mixture of (3Z,13Z)- and (3E,13Z)-3,13-octadecadienyl acetates, has been developed for the Japanese cherry treeborer, Synanthedon hector. sakura.ne.jp

These pheromone-based approaches offer a more targeted and sustainable alternative to broad-spectrum insecticides, with minimal impact on non-target organisms and the environment. jeb.co.inlsu.edu

Monitoring and Detection

The use of pheromones for monitoring and detection involves baiting traps with a specific lure to attract and capture target pests. This allows growers and pest management professionals to establish the presence of a pest, determine its population density, and time control measures more effectively. entomology2.or.kr

However, there is a lack of specific research and field trial data demonstrating the use of (9Z,12Z)-Octadecadienyl acetate as a principal attractant for monitoring any particular insect species. Research into the sex pheromones of various moth species often reveals complex blends of multiple compounds. For instance, the sex pheromone of the Leopard moth (Zeuzera pyrina) primarily consists of other isomers, such as (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate. researchgate.net Similarly, the related aldehyde, (9Z,12Z)-9,12-octadecadienal, was identified as a minor component in the pheromone blend of the native Chilean moth, Chilecomadia valdiviana, but field tests showed that the major component, (7Z,10Z)-7,10-hexadecadienal, was responsible for attracting males. researchgate.net In studies of the jute semilooper, Anomis sabulifera, (9Z,12Z)-octadecadienal was tested but did not prove effective in enticing male moths. jeb.co.in

While this compound is structurally similar to known, effective pheromones, its specific utility in monitoring and detection programs is not scientifically established.

Mating Disruption Techniques

Mating disruption is a pest control technique that permeates an area with a synthetic sex pheromone to prevent male insects from locating females, thereby disrupting the mating cycle. researchgate.net The success of this technique hinges on using the correct, species-specific pheromone.

There are no significant research findings or documented field trials that validate the use of (9Z,12Z)-Octadecadienyl acetate as an effective agent for mating disruption. Commercially available mating disruption products for major pests utilize other well-established pheromone components. For example, the control of the Leopard moth is achieved through mating disruption using a mixture of (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate. researchgate.net Research into other pests, such as the spruce coneworm (Dioryctria abietella), has focused on different compounds like (9Z,11E)-tetradecadienyl acetate. researchgate.net

Given the absence of data from field efficacy trials, no determination can be made regarding the role of (9Z,12Z)-Octadecadienyl acetate in mating disruption strategies.

Analytical and Characterization Techniques

Chromatographic Methods for Purity Assessment and Structure Elucidation

Chromatographic techniques are fundamental in separating (9Z,12Z)-Octadecadienyl acetate (B1210297) from complex mixtures and assessing its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of (9Z,12Z)-Octadecadienyl acetate. Reverse-phase HPLC, often utilizing a C18 column, is a common approach for assessing the purity of this and related lipid derivatives. sielc.com In this method, a nonpolar stationary phase (the C18 column) is used with a more polar mobile phase, such as a gradient of acetonitrile (B52724) and water. For applications requiring mass spectrometry compatibility, volatile buffers like formic acid may be used in the mobile phase instead of phosphoric acid. sielc.com This technique is not only crucial for determining purity levels, which often exceed 98%, but also for monitoring any potential degradation products. HPLC is also a valuable tool for the analysis of other lipid compounds, such as those found in avocado seed extracts and camellia species. mdpi.comsemanticscholar.org

The following table provides an example of a typical HPLC setup for the analysis of related octadecadienoic acid derivatives:

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | Phosphoric acid can be replaced with formic acid for MS compatibility. |

This table illustrates a general setup and specific conditions may vary based on the exact analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the identification and quantification of volatile and semi-volatile compounds like (9Z,12Z)-Octadecadienyl acetate, which is often a component of insect pheromone blends. acs.orgwikipedia.orgjeb.co.in In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. acs.org The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

High-resolution capillary GC is particularly effective for separating isomers and complex mixtures of pheromone components. acs.org The use of specialized liquid crystal capillary columns can further enhance the separation of geometric isomers like the (Z)- and (E)-isomers of related compounds. acs.org GC-MS has been instrumental in identifying (9Z,12Z)-octadecadienoic acid and related compounds in the pheromone gland extracts of various insects. jeb.co.in It is also a standard method for analyzing the volatile flavor compounds in products like Baijiu, where numerous esters, including ethyl linoleate, are identified. mdpi.com

Column Chromatography for Purification and Fractionation

Column chromatography is an essential preparative technique for the purification and fractionation of (9Z,12Z)-Octadecadienyl acetate from synthesis reaction mixtures or natural extracts. alfa-chemistry.comgoogle.comgoogle.com This method involves packing a column with a solid adsorbent, typically silica (B1680970) gel, and passing a solution of the crude compound through it. google.comgoogle.com A solvent or a mixture of solvents (eluent) is used to move the components down the column at different rates depending on their affinity for the adsorbent, thereby achieving separation. alfa-chemistry.com

For instance, in the synthesis of related linoleic acid derivatives, the product is often purified by silica gel column chromatography using a solvent system like petroleum ether and ethyl acetate. google.com The purity of the fractions can be monitored by techniques like thin-layer chromatography (TLC). ahajournals.org This purification step is critical for removing by-products and unreacted starting materials, leading to a high-purity final product. alfa-chemistry.comgoogle.com

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of (9Z,12Z)-Octadecadienyl acetate. These techniques probe the molecular structure by measuring the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of (9Z,12Z)-Octadecadienyl acetate and its derivatives. google.comgoogle.com

¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity. For (9Z,12Z)-Octadecadienyl acetate, key signals would include those for the olefinic protons of the double bonds (typically in the δ 5.3–5.4 ppm range), the protons of the acetate methyl group, and the methylene (B1212753) protons along the fatty acid chain.

¹³C NMR provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the acetate group (around 170-180 ppm), the olefinic carbons, and the various methylene carbons of the long alkyl chain.

The following table summarizes typical NMR data for a related compound, di((9Z,12Z)-octadeca-9,12-dien-1-yl)amine:

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 5.43-5.28 | m | Olefinic protons | |

| 2.77 | t | 6.0 Hz | =CH-CH₂-CH= | |

| 2.58 | t | 6.0 Hz | N-CH₂- | |

| 2.09-1.99 | m | Allylic CH₂ | ||

| 1.56-1.45 | m | CH₂ | ||

| 1.40-1.19 | m | CH₂ | ||

| 0.89 | t | 6.0 Hz | Terminal CH₃ |

This data is for a related compound and serves as an illustrative example of the type of information obtained from NMR spectroscopy. google.com

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI+)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of (9Z,12Z)-Octadecadienyl acetate. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula.

Electrospray ionization (ESI) is a soft ionization technique often used for analyzing larger, less volatile molecules like fatty acid esters. In positive ion mode (ESI+), the molecule is typically detected as a protonated species [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. The fragmentation pattern observed in the mass spectrum provides further structural information, corroborating the data obtained from other techniques. For example, the mass spectrum of a related di((9Z,12Z)-octadeca-9,12-dien-1-yl)amine showed the [M+H]⁺ ion at m/z 514. google.com

UV-Vis Spectroscopy for Conjugated Diene Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of conjugated diene systems within molecules like 9Z,12Z-Octadecadienyl acetate. The presence of conjugated double bonds gives rise to characteristic absorption maxima (λmax) in the UV region of the electromagnetic spectrum. For instance, the photoisomerization of the (9Z,12Z)-diene moiety can be monitored using UV-Vis spectroscopy, with an expected λmax around 250 nm.

The formation of hydroperoxides during the oxidation of this compound can also be tracked using UV-Vis spectroscopy. Under acidic conditions, these hydroperoxides react with potassium iodide to liberate iodine. The resulting triiodide anion can be quantified by its absorbance at 353 nm. nih.gov This method, however, can be influenced by experimental parameters such as temperature, reaction time, and light exposure. nih.gov

Table 1: UV-Vis Spectroscopy Data for Conjugated Diene Systems

| Analyte/Process | Characteristic Absorption (λmax) | Notes |

|---|---|---|

| (9Z,12Z)-diene photoisomerization | ~250 nm | Monitors changes in the conjugated diene system upon UV irradiation. |

| Triiodide anion (from hydroperoxide reaction) | 353 nm | Indirectly quantifies hydroperoxide formation. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Pathway Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of paramagnetic species, including free radicals. bruker.comnih.gov This makes it an indispensable tool for investigating radical-mediated reaction pathways involving this compound.

Under conditions such as exposure to light, the diene system of this compound can generate allylic radicals, which can initiate chain reactions. EPR spectroscopy can be used to detect these transient radical intermediates. To enhance the detection of short-lived radicals, a technique called spin trapping is often employed. nih.govnih.gov This involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct that can be more easily detected by EPR. nih.gov The resulting EPR spectrum can provide information about the structure and identity of the trapped radical. nih.gov

EPR spectroscopy can be applied to samples in various states (gaseous, liquid, or solid) and over a wide range of temperatures. bruker.com The technique is capable of identifying, quantifying, and characterizing paramagnetic species, making it crucial for understanding redox processes, reaction kinetics, and degradation pathways involving radical intermediates. bruker.com

Table 2: Application of EPR Spectroscopy in Radical Detection

| Application | Technique | Information Obtained |

|---|---|---|

| Detection of allylic radicals | Direct EPR or Spin Trapping | Confirmation of radical formation, identification of radical intermediates. nih.gov |

| Monitoring reaction kinetics | Time-resolved EPR | Understanding the rates of radical formation and decay. bruker.com |

| Characterizing radical structure | Analysis of EPR spectra | Information on the molecular structure and environment of the radical. bruker.comnih.gov |

Chirality and Stereoisomer Analysis

The concept of stereoisomerism is critical in understanding the three-dimensional structure of molecules. Stereoisomers are compounds that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org This can have significant implications for their physical and biological properties. uou.ac.in

In the context of octadecadienyl acetates, the presence of double bonds introduces the possibility of geometric isomers (cis/trans or E/Z). For example, various geometrical isomers of 3,13- and 2,13-octadecadien-1-ols and their acetates have been synthesized and analyzed. sakura.ne.jp

Furthermore, the presence of one or more chiral centers in a molecule leads to the existence of enantiomers and diastereomers. msu.edupressbooks.pub A chiral center is typically a carbon atom bonded to four different groups. msu.edu Molecules with a single chiral center are chiral and exist as a pair of non-superimposable mirror images called enantiomers. libretexts.orgmsu.edu If a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. pressbooks.pub The maximum number of stereoisomers for a compound with 'n' chiral centers is 2^n. pressbooks.pub

The analysis and separation of stereoisomers often require specialized techniques. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful method used to separate enantiomers. sakura.ne.jp Nuclear Magnetic Resonance (NMR) spectroscopy is also instrumental in determining the stereochemistry of molecules. sakura.ne.jpresearchgate.net For instance, 1H and 13C NMR are used to confirm the geometry of double bonds in diene systems. researchgate.net

Table 3: Types of Stereoisomers Relevant to Octadecadienyl Acetates

| Stereoisomer Type | Description | Example Context |

|---|---|---|

| Geometric Isomers (E/Z) | Isomers that differ in the arrangement of substituents around a double bond. uou.ac.in | (9Z,12E)-tetradeca-9,12-dienyl acetate. researchgate.netthegoodscentscompany.com |

| Enantiomers | Non-superimposable mirror images of a chiral molecule. libretexts.orgmsu.edu | A molecule with a single chiral center, such as (Z,Z)-(3S,4R)-3,4-epoxynonadeca-6,9-diene. sakura.ne.jp |

| Diastereomers | Stereoisomers that are not mirror images of each other. pressbooks.pub | Compounds with multiple chiral centers. pressbooks.pub |

Environmental Fate and Degradation

Environmental Persistence and Transformation Pathways

(9Z,12Z)-Octadecadienyl acetate (B1210297) is not expected to be persistent in the environment. As a straight-chain lepidopteran pheromone, it is structurally similar to naturally occurring substances that are readily metabolized by microorganisms usda.gov. The primary transformation pathways are anticipated to be biodegradation and, to a lesser extent, phototransformation. In aquatic and soil environments, the ester linkage is susceptible to hydrolysis, which would be a key initial step in its degradation. The resulting products would be acetic acid and (9Z,12Z)-octadeca-9,12-dien-1-ol. These transformation products are common biological molecules and are expected to be further degraded.

The persistence of similar compounds, such as other lepidopteran pheromones, is generally low. For instance, the half-life of some pheromone components in dispensers under field conditions can be a matter of weeks, indicating their susceptibility to environmental degradation factors researchgate.net.

Biodegradation Pathways in Aquatic and Terrestrial Environments

In both aquatic and terrestrial environments, the primary route of degradation for (9Z,12Z)-octadecadienyl acetate is expected to be biodegradation. This process is initiated by the hydrolysis of the ester bond, catalyzed by esterase enzymes produced by a wide range of microorganisms. This initial step yields acetic acid and (9Z,12Z)-octadeca-9,12-dien-1-ol.

The subsequent fate of these products is well-understood for similar long-chain fatty acids and alcohols. In anaerobic environments, such as sediments and water-logged soils, long-chain fatty acids like oleic acid (C18:1) and linoleic acid (C18:2) undergo β-oxidation by syntrophic bacteria, breaking them down into acetate and hydrogen asm.orgasm.org. These intermediates are then utilized by methanogenic archaea to produce methane (B114726) and carbon dioxide asm.orgteamaquafix.comtudelft.nl. Studies on the anaerobic degradation of oleate (B1233923) and palmitate show that specialized microbial consortia are responsible for this process asm.org. The degradation of unsaturated long-chain fatty acids may begin with saturation of the double bonds, followed by β-oxidation asm.org.

In aerobic environments, the degradation of long-chain fatty acids and alcohols is generally more rapid. The breakdown products are readily mineralized to carbon dioxide and water by a wide variety of soil and aquatic microorganisms teamaquafix.comeeer.org.

Table 1: Inferred Biodegradation Pathway of (9Z,12Z)-Octadecadienyl acetate

| Step | Process | Environment | Reactant(s) | Key Products | Microbial Group(s) Involved |

| 1 | Hydrolysis | Aerobic/Anaerobic | (9Z,12Z)-Octadecadienyl acetate, Water | Acetic acid, (9Z,12Z)-octadeca-9,12-dien-1-ol | Bacteria, Fungi |

| 2a | β-Oxidation | Aerobic | (9Z,12Z)-octadeca-9,12-dien-1-ol, Acetic acid | Acetyl-CoA | Bacteria, Fungi |

| 2b | β-Oxidation | Anaerobic | (9Z,12Z)-octadeca-9,12-dien-1-ol, Acetic acid | Acetate, Hydrogen | Syntrophic Bacteria |

| 3a | Mineralization | Aerobic | Acetyl-CoA | Carbon dioxide, Water | Various microorganisms |

| 3b | Methanogenesis | Anaerobic | Acetate, Hydrogen | Methane, Carbon dioxide | Methanogenic Archaea |

Phototransformation Mechanisms in Air and Water

Phototransformation, or degradation by light, is another potential environmental fate pathway for (9Z,12Z)-octadecadienyl acetate, particularly in the atmosphere and the upper layers of water bodies. The presence of two double bonds in the molecule makes it susceptible to photo-oxidation.

In water, the photodegradation of fatty acid esters can be influenced by the presence of photosensitizers such as humic acids and nitrate, which are common in natural waters researchgate.netresearchgate.net. Studies on fatty acid methyl esters (FAMEs) have shown that unsaturated esters are more readily degraded by photo-oxidation than their saturated counterparts researchgate.net. The photolysis rates of FAMEs were found to be primarily dependent on their degree of saturation researchgate.net. The process can lead to the formation of intermediates such as aldehydes and ketones before eventual mineralization scielo.brcivilica.com.

In the air, volatile organic compounds with double bonds are susceptible to reaction with hydroxyl radicals (OH) and ozone (O3). These reactions would lead to the cleavage of the carbon-carbon double bonds and the formation of smaller, more volatile compounds.

Bioaccumulation Potential Studies

Lepidopteran pheromones, which are structurally similar, are not expected to persist or bioaccumulate in organisms usda.gov. They are generally metabolized and eliminated. Although the octanol-water partition coefficient (Log Kow) for long-chain esters can be high, suggesting a potential for partitioning into fatty tissues, this is often counteracted by rapid metabolism in living organisms. The ester linkage is readily cleaved, and the resulting fatty alcohol and acetic acid are incorporated into normal metabolic pathways.

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility of (9Z,12Z)-octadecadienyl acetate in the environment will be influenced by its adsorption and desorption characteristics in soil and sediment. As a relatively non-polar organic molecule, it is expected to have a tendency to adsorb to organic matter in soil and sediment nih.govmdpi.com.

Studies on the adsorption of organic molecules have shown that ester functional groups can participate in hydrogen bonding with mineral surfaces, such as aluminum oxides, which are common components of soil royalsocietypublishing.orgresearchgate.net. However, the primary driver for the sorption of hydrophobic organic compounds is often the soil's organic carbon content nih.gov. The long C18 alkyl chain of (9Z,12Z)-octadecadienyl acetate will contribute to its hydrophobic nature, leading to a preference for partitioning into the organic fraction of soil and sediment.

This adsorption will reduce its concentration in the aqueous phase, thereby limiting its mobility and bioavailability. However, this binding is generally reversible, and the compound can desorb back into the solution, where it can then undergo degradation. The rate of desorption can be influenced by soil type, organic matter content, and pH nih.gov.

Table 2: Summary of Inferred Environmental Fate Characteristics

| Parameter | Predicted Behavior for (9Z,12Z)-Octadecadienyl acetate | Rationale/Supporting Evidence from Analogous Compounds |

| Persistence | Low | Structurally similar to readily metabolized natural compounds and other lepidopteran pheromones usda.gov. |

| Primary Degradation Pathway | Biodegradation (Hydrolysis followed by β-oxidation) | Common pathway for long-chain fatty acid esters asm.orgasm.orgteamaquafix.com. |

| Phototransformation | Likely to occur, especially for the unsaturated bonds | Unsaturated fatty acid esters are susceptible to photo-oxidation researchgate.netscielo.brcivilica.com. |

| Bioaccumulation Potential | Low | Rapid metabolism expected, similar to other lepidopteran pheromones usda.gov. |

| Soil/Sediment Mobility | Low to Moderate | Adsorption to organic matter and mineral surfaces is expected due to its hydrophobic nature and ester group nih.govmdpi.comroyalsocietypublishing.orgresearchgate.net. |

Advanced Research Applications and Future Directions

Bioproduction and Metabolic Engineering of Pheromone Compounds

The biosynthesis of insect pheromones, including acetate (B1210297) esters like (9Z,12Z)-octadecadienyl acetate, represents a key area for metabolic engineering and bioproduction. These efforts aim to create sustainable and cost-effective alternatives to traditional chemical synthesis. The foundational molecule for many such pheromones is acetyl-CoA, which is channeled into fatty acid synthesis pathways. Acetate itself is a promising feedstock for the production of acetyl-CoA-derived chemicals through microbial fermentation. nih.gov Various microbes, including E. coli and S. cerevisiae, have been genetically modified to efficiently utilize acetate as a carbon source for producing valuable bio-based chemicals. nih.gov

In insects, the biosynthesis of C18 polyunsaturated fatty acid derivatives often starts from common fatty acids like linoleic acid. The process involves a series of enzymatic reactions, including desaturation, chain-shortening or elongation, reduction to an alcohol, and finally, esterification to form the acetate ester. Research into pheromone biosynthesis often uses labeled precursors to trace these metabolic pathways. For example, studies on ground beetles have utilized deuterium-labeled fatty acids to investigate their incorporation into pheromone compounds, followed by analysis with gas chromatography-mass spectrometry (GC-MS). chemecol.org By understanding these native biosynthetic routes, scientists can engineer microbial hosts to express the required enzymes—desaturases, reductases, and acetyltransferases—to produce specific pheromone components like (9Z,12Z)-octadecadienyl acetate in vitro.

Role in Specialty Chemicals and Materials Synthesis

The (9Z,12Z)-octadecadienyl chain, derived from linoleic acid, is a valuable building block in the synthesis of specialty chemicals and materials due to its unique structural properties. The two Z-configured double bonds create a distinct "kinked" geometry in the carbon chain, which can influence the physical and chemical properties of larger molecules and polymers.

This structural motif is utilized in the synthesis of complex organic molecules. For instance, the (9Z,12Z)-1-oxo-9,12-octadecadienyl group is a key substituent in the synthesis of specialized pyrrolidinedione derivatives, which serve as intermediates in pharmaceuticals and polymer chemistry. The reactivity of the double bonds allows for further chemical modifications, such as polymerization, epoxidation, or cleavage, making the octadecadienyl chain a versatile platform for creating novel materials. In polymer science, incorporating this fatty acid-derived chain can impart unique properties like flexibility, hydrophobicity, and thermal stability to new polymers. The synthesis of these specialty chemicals often involves coupling the octadecadienyl moiety with other functional groups using reagents like N-hydroxysuccinimide (NHS) and carbodiimides (e.g., DCC, EDC).

Integration into Lipidomics and Metabolomics Research

Lipidomics and metabolomics are powerful disciplines that aim to comprehensively identify and quantify the vast array of lipids and small molecules within a biological system. lcms.czmasseycancercenter.org (9Z,12Z)-Octadecadienyl acetate and its parent fatty acid, linoleic acid, are integral components of the lipidome. Their analysis provides insights into metabolic pathways, cellular signaling, and disease states. cardiff.ac.uk

A significant challenge in lipidomics is the precise structural elucidation of lipid species, including the exact position and stereochemistry of double bonds, which is crucial as different isomers can have distinct biological functions. nih.gov Advanced analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS), are essential for this work. lcms.czmdpi.com In clinical research, targeted lipidomics can reveal alterations in fatty acid profiles associated with conditions like sepsis, where changes in poly-unsaturated fatty acids have been observed in patient plasma. cardiff.ac.uk

The integration of (9Z,12Z)-octadecadienyl acetate into lipidomics studies involves its accurate identification and quantification within complex biological matrices like plasma, tissues, or cells. masseycancercenter.org This allows researchers to map its metabolic fate and understand its role in broader metabolic networks.

Table 1: Levels of Structural Resolution in Lipidomics This table, adapted from lipidomics nomenclature guidelines, illustrates the different levels of detail at which a lipid can be identified. nih.gov

| Structural Resolution Level | Example (based on Oleic Acid) | Description |

| Fatty Acid (FA) - Carbon/Double Bonds | FA 18:1 | Indicates only the total number of carbon atoms and double bond equivalents. |

| Fatty Acid (FA) - Double Bond Position | FA 18:1(9) | Specifies the position of the double bond, but not its geometry. |

| Fatty Acid (FA) - Double Bond Geometry | FA 18:1(9Z) | Provides full structural detail, including the cis (Z) or trans (E) configuration of the double bond. |

Development of Novel Analytical Methodologies for Trace Analysis

The detection and identification of (9Z,12Z)-octadecadienyl acetate, especially in its role as an insect pheromone, often requires highly sensitive analytical methods capable of trace analysis. Pheromones are typically present in minute quantities in nature, necessitating sophisticated techniques for their extraction and characterization.

The gold standard for pheromone identification is gas chromatography coupled with electroantennographic detection (GC-EAD). researchgate.netjeb.co.in This method separates volatile compounds from a sample (e.g., a female moth's pheromone gland extract) on a GC column. The effluent is then split, with one part going to a standard detector like a mass spectrometer (MS) for chemical identification, and the other part passing over a live insect antenna, which serves as a biological detector. researchgate.net A response from the antenna indicates that a specific compound is biologically active, allowing researchers to pinpoint potential pheromone components within a complex mixture. jeb.co.in

Further analytical techniques used in the study of related compounds include:

High-Performance Liquid Chromatography (HPLC) and LC-MS : Used for analyzing less volatile compounds and have been applied to study the chemical constituents of plants, which may contain related fatty acid derivatives. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Crucial for the unambiguous structural elucidation of novel isolated compounds, including those with octadecadienyl moieties. nih.gov

Preconcentration Techniques : Methods to concentrate trace analytes from a sample before analysis, enhancing detection sensitivity. epa.gov

These methodologies are continuously being refined to improve detection limits, enhance resolution between similar isomers, and enable high-throughput analysis. lcms.czjeolusa.com

Computational Chemistry and Molecular Modeling Studies

While specific computational studies on (9Z,12Z)-octadecadienyl acetate are not widely documented, the application of computational chemistry and molecular modeling holds significant promise for this class of molecules. These in silico techniques can provide deep insights into the structure-function relationships of semiochemicals and their receptors.

Potential applications include:

Conformational Analysis : Predicting the three-dimensional shape and flexibility of the (9Z,12Z)-octadecadienyl acetate molecule, which is critical for its interaction with a specific receptor.

Molecular Docking : Modeling how the pheromone molecule fits into the binding pocket of an insect's olfactory receptor protein. This can help explain why specific isomers are active while others are not. A precedent for this exists in studies of other natural products containing an octadecadienyl chain, where computational docking was used to predict how the molecule binds to a target enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : Developing models that correlate structural features of various pheromone analogs with their biological activity. This can guide the synthesis of new, more potent, or more stable attractants.

Spectroscopic Prediction : Calculating theoretical spectroscopic data (e.g., NMR chemical shifts) to aid in the structural confirmation of newly isolated or synthesized compounds.

These computational approaches can accelerate research by prioritizing which molecules to synthesize and test in the field, saving time and resources.

Interdisciplinary Research Opportunities in Chemical Ecology and Sustainable Agriculture

(9Z,12Z)-Octadecadienyl acetate is situated at the intersection of chemical ecology and sustainable agriculture. Chemical ecology is the study of chemically-mediated interactions between living organisms, with insect pheromones being a classic example. nih.gov Understanding these chemical communication channels provides novel opportunities for environmentally benign pest management. nih.gov

The application of this compound and related pheromones in sustainable agriculture is a prime area for interdisciplinary research. chemecol.org Strategies include:

Mating Disruption : Permeating an agricultural field with a synthetic pheromone confuses males and prevents them from locating females, thereby reducing reproduction. This technique has been explored for various moth species. researchgate.net

Mass Trapping : Using pheromone-baited traps to attract and capture a large number of insect pests, reducing their population. The effectiveness of different pheromone blends and trap designs is an active area of research. google.comresearchgate.net

Monitoring : Deploying traps with small amounts of pheromone to monitor pest populations, allowing for more precise and timely application of control measures.

These approaches, rooted in chemical ecology, form the basis of conservation biological control, which seeks to manage pests by relying on natural systems and reducing the use of broad-spectrum insecticides. nih.gov Future research will likely focus on optimizing pheromone blends, developing long-lasting lures, and integrating these tools into comprehensive integrated pest management (IPM) programs. jeb.co.in

Q & A

Basic Research Questions

What analytical methods are recommended for identifying and quantifying 9Z,12Z-octadecadienyl acetate in biological samples?